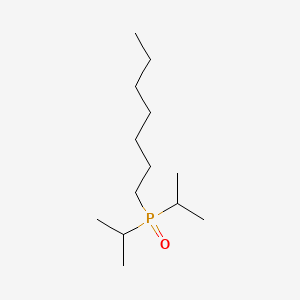
Cyanine7 maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine7 maleimide (Cy7) is a near-infrared, sulfhydryl reactive dye . It is widely used for labeling peptides, proteins, and oligos . Cy7 dye conjugates are one of the most common near-infrared red fluorophores used in in vivo imaging applications .
Synthesis Analysis
The synthesis of maleimides, including Cyanine7 maleimide, involves various methods. One method involves the desulfitative arylation of maleimide, providing both mono- and diaryl maleimides . Another method involves palladium-catalyzed cyclization reactions of alkynes with isocyanides followed by hydrolysis . This method enables a practical synthesis of a broad range of valuable polysubstituted maleimide derivatives under mild reaction conditions .
Molecular Structure Analysis
Cyanine7 maleimide has a molecular weight of 707.34 and a molecular formula of C43H51ClN4O3 . It is a green powder that is soluble in organic solvents such as DMSO, DMF, and dichloromethane, but has low solubility in water .
Chemical Reactions Analysis
The thiol-maleimide reaction is a popular method for site-selective modification of cysteine residues in bioconjugation technology . The reaction between a free thiol and a maleimide produces a thiosuccinimide product . This process is a type of “click chemistry” reaction .
Physical And Chemical Properties Analysis
Cyanine7 maleimide is a green powder with a molecular weight of 707.34 . It has a CAS number of 2120392-49-4 (without anion) and a molecular formula of C43H51ClN4O3 . It is soluble in organic solvents (DMSO, DMF, dichloromethane), but has low solubility in water .
科学的研究の応用
1. Enhancing Photon Budget in Bioconjugation
Cyanine7 maleimide has been explored for improving the photon budget of fluorophores in bioconjugation. Zhang et al. (2023) found that maleimide-thiol linkages in Cyanine3/5 dye conjugates showed more photobleaching compared to amide linkages. They proposed modern arylation-type bioconjugation strategies to increase emitted photons by 1.5-3 fold, highlighting the potential of Cyanine7 maleimide in single-molecule FRET measurements and nanoscopy (Zhang et al., 2023).
2. Cross-Linked Hydrogels via Diels-Alder Reactions
Stewart et al. (2016) utilized the Diels-Alder [4 + 2] cycloaddition between furan- and maleimide-functional polyanions to form cross-linked hydrogels. This demonstrates the application of Cyanine7 maleimide in creating hydrogels with controlled gelation time and mechanical properties, useful in material science and drug delivery systems (Stewart et al., 2016).
3. Synthesis of β-Maleimide Substituted Meso-Arylporphyrins
Ol’shevskaya et al. (2019) synthesized β-maleimide functionalized meso-arylporphyrins, demonstrating their application in photodynamic therapy for cancer. The maleimide moiety in these compounds plays a crucial role in absorbing light and generating reactive oxygen species, indicating its significance in medical research (Ol’shevskaya et al., 2019).
4. On-Resin Conjugation for Bioconjugate Synthesis
Brun et al. (2015) explored the use of maleimides for on-resin conjugation in the synthesis of bioconjugates. This indicates the importance of Cyanine7 maleimide in facilitating specific reactions in the preparation of biologically relevant conjugates (Brun et al., 2015).
5. Construction of Multicolor Protein FRET Systems
Ferrie et al. (2017) reported the use of maleimide-based labeling for multicolor protein FRET systems. They developed a fluorogenic coumarin maleimide probe for cysteine labeling, demonstrating Cyanine7 maleimide's role in advanced fluorescence microscopy and protein studies (Ferrie et al., 2017).
6. Bioconjugation in Therapeutics and Diagnostics
Renault et al. (2018) discussed the diverse applications of maleimides in bioconjugation. They highlighted its use in therapeutics like antibody-drug conjugates and its role in developing fluorogenic probes for specific detection in diagnostics (Renault et al., 2018).
7. Synthesis of High-Performance Polymers
Dolci et al. (2016) reviewed the use of maleimides in synthesizing high-performance polymers. They described various routes for synthesizing maleimides and their application in polymer synthesis, indicating the role of Cyanine7 maleimide in industrial and material science applications (Dolci et al., 2016).
Safety And Hazards
将来の方向性
特性
CAS番号 |
2120392-49-4 |
|---|---|
製品名 |
Cyanine7 maleimide |
IUPAC名 |
N/A |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)
![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)
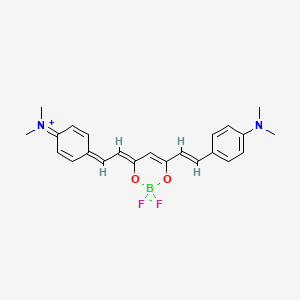

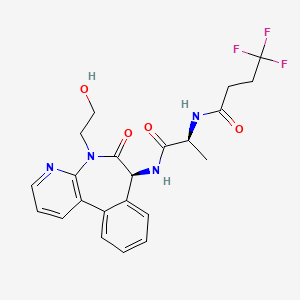
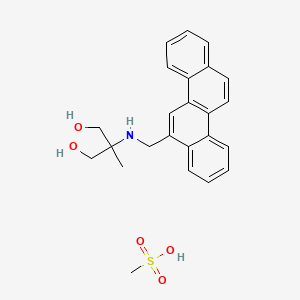
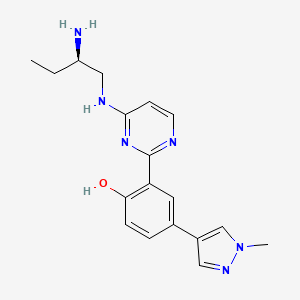
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)
